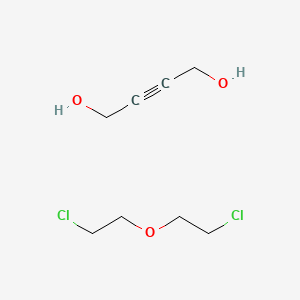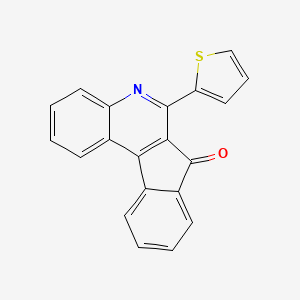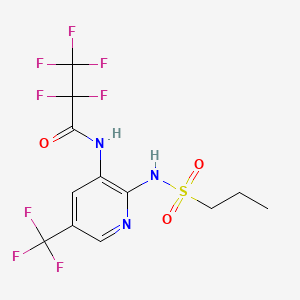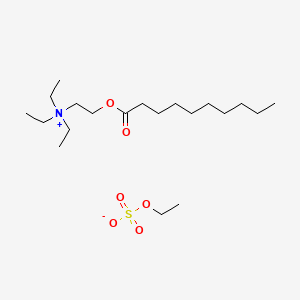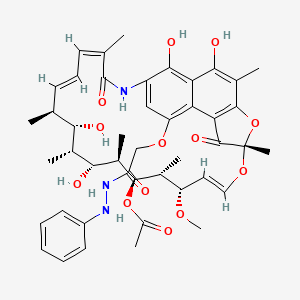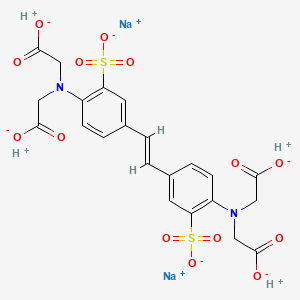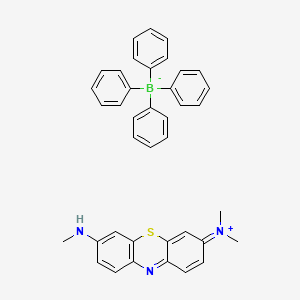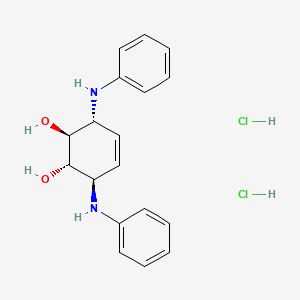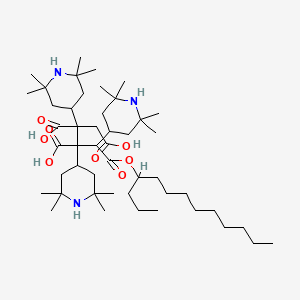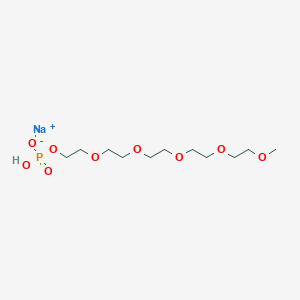
Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate is a chemical compound with the molecular formula C11H24NaO9P and a molecular weight of 354.27 g/mol. It is also known by other names such as 2,5,8,11,14-Pentaoxahexadecan-16-ol, dihydrogen phosphate, sodium salt (1:1) and Phosphoric acid hydrogen 16-phenyl-3,6,9,12,15-pentaoxahexadecane-1-yl sodium salt. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate involves multiple steps. The primary synthetic route includes the reaction of 2,5,8,11,14-Pentaoxahexadecan-16-ol with phosphoric acid under controlled conditions to form the dihydrogen phosphate ester. This ester is then neutralized with sodium hydroxide to yield the sodium salt. Industrial production methods typically involve large-scale reactions in controlled environments to ensure high purity and yield.
Chemical Reactions Analysis
Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where the hydrogen phosphate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate can be compared with similar compounds like:
2,5,8,11,14-Pentaoxahexadecan-16-ol: This compound is a precursor in the synthesis of the sodium salt and shares similar chemical properties.
Bis[1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl] hydrogen phosphate: This compound has a similar structure but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.
Properties
CAS No. |
99688-43-4 |
|---|---|
Molecular Formula |
C11H24NaO9P |
Molecular Weight |
354.27 g/mol |
IUPAC Name |
sodium;2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen phosphate |
InChI |
InChI=1S/C11H25O9P.Na/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-21(12,13)14;/h2-11H2,1H3,(H2,12,13,14);/q;+1/p-1 |
InChI Key |
AQCLCQSSUNCAHX-UHFFFAOYSA-M |
Canonical SMILES |
COCCOCCOCCOCCOCCOP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



